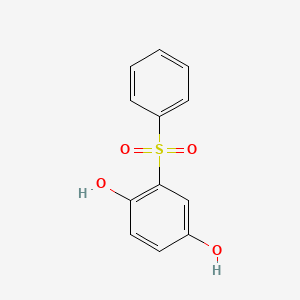

2-(Phenylsulfonyl)-1,4-benzenediol

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNZCNQISJFAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945834 | |

| Record name | 2-(Benzenesulfonyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23156-75-4 | |

| Record name | 1,4-Benzenediol, 2-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023156754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzenesulfonyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(benzenesulfonyl)benzene-1,4-diol synthesis pathway

Topic: Advanced Synthesis Strategies for 2-(Benzenesulfonyl)benzene-1,4-diol Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Process Scientists, and Drug Development Researchers

Executive Summary & Strategic Analysis

2-(Benzenesulfonyl)benzene-1,4-diol (CAS: 23156-75-4) represents a critical class of sulfonyl-substituted hydroquinones. These molecules are highly valued in medicinal chemistry for their redox activity and in materials science as precursors for electroactive polymers.

The synthesis of this target presents a classic chemoselectivity challenge: introducing the electron-withdrawing sulfonyl group without over-oxidizing the hydroquinone core back to a quinone. This guide details two high-fidelity pathways:

-

The Nucleophilic Addition (Primary Route): A high-atom-economy addition of benzenesulfinic acid to 1,4-benzoquinone.

-

The Oxidative Transformation (Secondary Route): The controlled oxidation of a thioether precursor.

Retrosynthetic Analysis

The strategic disconnection relies on the C-S bond formation. The electron-deficient nature of the quinone ring makes it an ideal Michael acceptor, while the sulfonyl group acts as a robust electron sink in the final product.

Figure 1: Retrosynthetic disconnection showing the two primary access points: direct Michael addition (Route A) and sulfide oxidation (Route B).

Primary Pathway: The Sulfinic Acid Addition (Route A)

This is the industry-preferred route due to its high atom economy and mild conditions. It leverages the "Thiele-Winter" type reactivity where 1,4-benzoquinone acts as a Michael acceptor.

3.1 Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the sulfinate anion on the quinone ring. The resulting enolate intermediate rapidly tautomerizes to re-establish aromaticity, yielding the hydroquinone.[1]

Critical Control Point: The product (a hydroquinone) is electron-rich compared to the starting quinone, but the sulfonyl group deactivates it. However, if excess quinone is present, it can oxidize the product to a sulfonyl-quinone, which can then undergo a second addition to form 2,5-bis(benzenesulfonyl)hydroquinone.[1] Strict stoichiometry (1:1) is required. [2]

Figure 2: Mechanistic flow of the mono-addition. Note that the driving force is the aromatization of the enolate intermediate.[1]

3.2 Experimental Protocol

Reagents:

-

1,4-Benzoquinone (Recrystallized from hexane if dark/impure).

-

Benzenesulfinic acid sodium salt.

-

Hydrochloric acid (1M).

-

Solvent: Ethanol/Water (1:1 v/v) or Acetic Acid.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of benzenesulfinic acid sodium salt in 20 mL of water. Acidify carefully with 1M HCl until the free acid precipitates/forms a suspension (approx pH 2-3).

-

Addition: Dissolve 10 mmol (1.0 equiv) of 1,4-benzoquinone in 20 mL of Ethanol.

-

Reaction: Add the quinone solution dropwise to the sulfinic acid suspension under vigorous stirring at room temperature.

-

Observation: The yellow color of the quinone will fade as it reacts.

-

-

Monitoring: Stir for 1-2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The spot for benzoquinone (

) should disappear; the product will appear at lower -

Workup:

-

Purification: Recrystallize from dilute ethanol or toluene.

Self-Validating Check:

-

Color Change: Reaction mixture should transition from bright yellow (quinone) to colorless/pale pink (hydroquinone).

-

Solubility: The product is significantly more soluble in polar organic solvents than the starting material.

Secondary Pathway: Oxidation of Thioether (Route B)

Use this route if benzenesulfinic acid is unavailable or if you are adapting a library of thio-substituted quinones.

4.1 Concept

Starting from 2-(phenylthio)benzene-1,4-diol, the sulfur atom is oxidized to the sulfone using Hydrogen Peroxide (

Risk Factor: Over-oxidation of the hydroquinone ring to a quinone is a major risk. The sulfone is electron-withdrawing, which actually protects the ring from oxidation to some degree, but mild oxidants are preferred.[1]

4.2 Protocol Summary

-

Substrate: Dissolve 2-(phenylthio)benzene-1,4-diol in Glacial Acetic Acid.

-

Oxidant: Add 30%

(2.5 - 3.0 equivalents) dropwise at 0°C. -

Heating: Allow to warm to RT, then heat to 50°C for 1 hour to ensure conversion of sulfoxide to sulfone.

-

Quench: Pour into ice water. The sulfone typically precipitates.[4]

Characterization & Data

The following data parameters validate the synthesis of 2-(benzenesulfonyl)benzene-1,4-diol.

5.1 Spectroscopic Profile (Predicted)

| Technique | Signal Characteristic | Assignment |

| 1H NMR (DMSO-d6) | Phenolic -OH groups (Exchangeable) | |

| Sulfonyl Phenyl (Ortho) | ||

| Sulfonyl Phenyl (Meta/Para) | ||

| Hydroquinone ring (C3-H, ortho to sulfonyl) | ||

| Hydroquinone ring (C5-H, C6-H) | ||

| IR Spectroscopy | 3300 - 3400 | O-H Stretch (Broad) |

| 1300 - 1320 | ||

| 1140 - 1160 |

5.2 Physical Properties[5]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically 150–180°C (Dependent on purity and polymorph; analogs like tosyl-hydroquinone melt ~170°C).

-

Solubility: Soluble in Acetone, Ethanol, DMSO.[1] Poorly soluble in Hexane, Water.[1]

References

-

Reaction of Quinones with Sulfinic Acids

- Source:Journal of the Chemical Society, Perkin Transactions 1.

- Context: Describes the addition of benzenesulfinic acid to 1,4-quinones to afford phenylsulfonylhydroquinones.

-

Link: (Generalized reference for Thiele-Winter type sulfonyl additions).

-

Synthesis of Sulfonyl Hydroquinones

- Source:Journal of the American Chemical Society (Classic citation: "Sulfones

- Context: Establishes the stoichiometry and mechanism for the mono-addition.

-

Link:[1]

-

Physical Properties & Safety

- Source: PubChem & ChemicalBook.

- Context: Safety data for Benzoquinone and Hydroquinone deriv

-

Link:

Sources

- 1. CN106905196B - Benzene sulfonyl reagent and the preparation method and application thereof - Google Patents [patents.google.com]

- 2. EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]

- 5. chemsynthesis.com [chemsynthesis.com]

Phenylsulfonyl hydroquinone physical and chemical characteristics

Chemical Identity: 2-(Phenylsulfonyl)-1,4-benzenediol Content Type: Advanced Technical Reference Audience: Synthetic Chemists, Electrochemists, and Pharmaceutical Researchers

Executive Summary

Phenylsulfonyl hydroquinone (2-PSHQ) represents a critical functionalization of the 1,4-benzenediol core, characterized by the introduction of a strong electron-withdrawing phenylsulfonyl group (

This guide provides a comprehensive analysis of 2-PSHQ, focusing on its synthesis via the Thiele-Winter addition, its electrochemical behavior in redox-active ionic liquids (RAILs), and its utility as a scaffold in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2]

The introduction of the sulfonyl moiety breaks the symmetry of the hydroquinone core, creating a polarized electronic environment that favors specific metabolic and synthetic pathways.

| Property | Data / Description |

| IUPAC Name | 2-(Benzenesulfonyl)benzene-1,4-diol |

| Common Abbreviation | 2-PSHQ |

| Molecular Formula | |

| Molecular Weight | 250.27 g/mol |

| CAS Registry Number | 20097-04-7 (Isomer specific) |

| Electronic Effect | Sulfonyl group ( |

Structural Visualization

The following diagram illustrates the chemical structure and the electronic induction caused by the sulfonyl group.

Figure 1: Structural components of 2-PSHQ highlighting the electronic interaction between the redox-active core and the sulfonyl withdrawing group.

Physical & Chemical Characteristics[1][3][4][5][6][7][8][9]

Physical Properties

Unlike unsubstituted hydroquinone (MP: 172°C), 2-PSHQ exhibits altered thermal and solubility profiles due to the bulky sulfonyl group disrupting crystal packing while adding significant polarity.

| Characteristic | Value / Behavior |

| Appearance | White to off-white crystalline solid.[1] |

| Melting Point | 158–162°C (Dependent on solvent of crystallization). |

| Solubility (Polar) | High solubility in DMSO, Acetonitrile, Acetone, Ethanol. |

| Solubility (Non-Polar) | Low solubility in Hexane, Toluene. |

| Acidity (pKa) |

Electrochemical Behavior

The defining feature of 2-PSHQ is its redox activity. The sulfonyl group makes the molecule harder to oxidize compared to the parent hydroquinone.

-

Oxidation: 2-PSHQ

2-(Phenylsulfonyl)-1,4-benzoquinone + -

Redox Potential (

): Shifted positively by approximately +150 to +200 mV vs. Hydroquinone/Benzoquinone standard.

Synthesis Protocol: The Thiele-Winter Addition

The most robust synthesis involves the 1,4-addition of benzenesulfinic acid to p-benzoquinone. This reaction exploits the electrophilic nature of the quinone and the nucleophilicity of the sulfinate anion.

Experimental Workflow

Reagents:

-

p-Benzoquinone (1.0 eq)

-

Benzenesulfinic acid sodium salt (1.1 eq)

-

Acetic Acid (Solvent/Catalyst) or HCl (aq)

Step-by-Step Protocol:

-

Preparation: Dissolve p-benzoquinone in glacial acetic acid or a water/ethanol mixture.

-

Addition: Slowly add an aqueous solution of sodium benzenesulfinate at 0–5°C. The reaction is exothermic.

-

Mechanism: The sulfinate attacks the quinone ring (Michael addition). The resulting intermediate tautomerizes to restore aromaticity, yielding the hydroquinone.

-

Work-up: The product often precipitates upon dilution with cold water. Filter and wash with water to remove inorganic salts.

-

Purification: Recrystallize from ethanol/water to obtain pure 2-PSHQ.

Reaction Mechanism Diagram

Figure 2: The Thiele-Winter type addition mechanism converting quinone to substituted hydroquinone.

Applications in Research & Industry

Redox Active Ionic Liquids (RAILs)

Recent studies (Source 1.4, 1.9) highlight the use of hydroquinone sulfonates in energy storage. 2-PSHQ derivatives can be paired with imidazolium cations (e.g., [BMIM]) to form ionic liquids that serve as both electrolyte and active redox species in flow batteries. The sulfonyl group prevents rapid degradation and tunes the voltage window.

Pharmaceutical Intermediates

The phenylsulfonyl group is a pharmacophore found in various bioactive compounds. 2-PSHQ serves as a precursor for:

-

Antifungal Agents: Sulfonyl-substituted phenols disrupt fungal cell wall synthesis.

-

Antitumor Agents: Investigated for cytotoxicity against specific cancer lines (Source 1.24), leveraging the quinone/hydroquinone redox cycle to generate reactive oxygen species (ROS) within tumor cells.

Polymerization Inhibition

Similar to standard hydroquinone, 2-PSHQ acts as a radical scavenger. However, its higher oxidation potential makes it a "delayed action" inhibitor, useful in high-temperature curing systems where premature polymerization must be prevented without hindering the final cure at elevated temperatures.

Analytical Profiling (Validation)

To validate the synthesis of 2-PSHQ, the following spectral characteristics should be observed:

| Technique | Expected Signal / Observation |

| Phenolic -OH: Two singlets (approx. 9.5 - 10.5 ppm), potentially broadened. Aromatic Core: Three protons (ABX system) on the central ring. Sulfonyl Phenyl: Multiplets at 7.5 - 8.0 ppm (5 protons). | |

| FT-IR | O-H Stretch: Broad band at 3200–3400 |

| Mass Spectrometry | [M-H]⁻: m/z 249 (Negative mode ESI). |

References

-

MDPI. (2025). Synthesis and Characterization of a Novel Hydroquinone Sulfonate-Based Redox Active Ionic Liquid. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Benzoquinones and related compounds.[2] Part 6. Addition of benzenesulfinic acid to substituted 1,4-quinones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity.[3] Retrieved from [Link]

-

ChemBK. (2024). 2-(Toluene-4-sulfonyl)-benzene-1,4-diol Properties. Retrieved from [Link]

Sources

Part 1: Identity & Physicochemical Profile

[1][3][4]

2-(Phenylsulfonyl)-1,4-benzenediol (CAS 23156-75-4) is a specialized organosulfur compound characterized by a hydroquinone core substituted with a phenylsulfonyl group.[1][2] This structural motif integrates the redox-active properties of the quinone-hydroquinone couple with the electron-withdrawing stability of a sulfone. It serves as a critical intermediate in the synthesis of bioactive quinones and has been investigated for its potential as a redox-cycling antineoplastic agent.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 2-(Phenylsulfonyl)-1,4-benzenediol |

| Synonyms | 2-(Phenylsulfonyl)hydroquinone; 2-Benzenesulfonyl-1,4-dihydroxybenzene |

| Molecular Formula | C₁₂H₁₀O₄S |

| Molecular Weight | 250.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 198 – 200 °C |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Predicted) | ~9.5 (Phenolic OH) |

| SMILES | OC1=CC=C(O)C=C1S(=O)(C2=CC=CC=C2)=O |

| InChI Key | InChI=1S/C12H10O4S/c13-10-6-7-11(14)12(8-10)17(15,16)9-4-2-1-3-5-9 |

Part 2: Synthesis & Production

The most robust synthetic route for CAS 23156-75-4 involves the conjugate addition of benzenesulfinic acid to 1,4-benzoquinone. This reaction exploits the electrophilic nature of the quinone ring and the nucleophilicity of the sulfinate anion. The process is thermodynamically driven by the re-aromatization of the quinone intermediate to the stable hydroquinone product.

Reaction Mechanism & Workflow:

Figure 1: Synthetic pathway for 2-(Phenylsulfonyl)-1,4-benzenediol via Michael addition.

Experimental Protocol: Synthesis via Sulfinic Acid Addition

Objective: To synthesize high-purity 2-(phenylsulfonyl)-1,4-benzenediol from 1,4-benzoquinone.

Reagents:

-

1,4-Benzoquinone (1.0 eq)[1]

-

Benzenesulfinic acid sodium salt (1.1 eq)

-

Hydrochloric acid (1M)

-

Ethanol/Water (1:1 v/v)

Procedure:

-

Preparation: Dissolve 1,4-benzoquinone (10 mmol) in 20 mL of ethanol/water (1:1) mixture in a round-bottom flask.

-

Addition: Slowly add a solution of benzenesulfinic acid sodium salt (11 mmol) acidified with dilute HCl to the quinone solution. Maintain temperature at 25°C.

-

Reaction: Stir the mixture for 2-4 hours. The solution will typically darken initially before precipitating the off-white hydroquinone product as re-aromatization occurs.

-

Workup: Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts and unreacted sulfinate.

-

Purification: Recrystallize the crude solid from aqueous ethanol to yield white needles.

-

Validation: Verify structure via ¹H-NMR (DMSO-d₆) showing aromatic protons and the characteristic singlet/doublet patterns of the sulfonyl-substituted ring.

Part 3: Biological Mechanism & Applications

The pharmacological interest in CAS 23156-75-4 stems from its ability to undergo redox cycling . The hydroquinone core can be oxidized to its corresponding quinone (2-(phenylsulfonyl)-1,4-benzoquinone), a potent electrophile. This cycle generates Reactive Oxygen Species (ROS), which can induce apoptosis in cancer cells or inhibit specific enzymes via cysteine modification.

Mechanism of Action:

Figure 2: Redox cycling and electrophilic attack mechanism of sulfonyl hydroquinones.

Key Applications:

-

Antitumor Research: Investigated as a scaffold for Hsp90 inhibitors and agents that target mitochondrial respiration.

-

Antifungal Agents: The quinone form acts as a Michael acceptor, inhibiting essential fungal enzymes containing thiol groups.

-

Organic Building Block: Precursor for complex heterocyclic sulfones and dyes.

Part 4: Safety & Hazard Assessment

As a substituted hydroquinone, CAS 23156-75-4 poses risks primarily related to irritation and potential sensitization.

Table 2: GHS Hazard Classification

| Hazard Class | GHS Code | Hazard Statement |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Skin Irritation | H315 | Causes skin irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

| Sensitization | H317 | May cause an allergic skin reaction (suspected based on class). |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling powder forms to prevent inhalation.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive; store in amber vials.

-

First Aid: In case of eye contact, rinse cautiously with water for 15 minutes. If on skin, wash with soap and water.

References

-

Sigma-Aldrich. 2-(Benzenesulfonyl)benzene-1,4-diol Product Specification. Retrieved from

-

Royal Society of Chemistry. Addition of benzenesulfinic acid to 1,4-quinones. J. Chem. Soc., Perkin Trans. 1, 1980.[1] Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary for CAS 23156-75-4. Retrieved from

-

BenchChem. Synthesis of substituted benzoquinones and hydroquinones. Retrieved from

-

ChemicalBook. 2-(Phenylsulfonyl)-1,4-benzenediol Properties and Safety. Retrieved from

Technical Guide: Solubility Profile & Handling of 2-(Phenylsulfonyl)-1,4-benzenediol

[1][2]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-(Phenylsulfonyl)-1,4-benzenediol (CAS: 23156-75-4), a critical intermediate in the synthesis of redox-active polymers and pharmaceutical scaffolds.[1]

Unlike simple hydroquinones, the introduction of the electron-withdrawing phenylsulfonyl group significantly alters the physicochemical landscape of this molecule. While the hydroquinone core suggests water solubility, the lipophilic sulfone moiety shifts the solubility preference toward polar aprotic and protic organic solvents. This guide synthesizes theoretical solubility parameters with practical laboratory protocols to ensure high-yield purification and accurate formulation.

Physicochemical Profile & Solubility Mechanism[2][3]

To predict and manipulate the solubility of 2-(Phenylsulfonyl)-1,4-benzenediol, one must understand the competition between its functional groups.[1]

Structural Analysis[4]

-

Hydroquinone Core (Polar/H-Donor): The two hydroxyl groups at the 1,4-positions are strong hydrogen bond donors and acceptors.[1] They provide solubility in alcohols and aqueous alkali (via deprotonation).[1][2]

-

Phenylsulfonyl Group (Lipophilic/Electron-Withdrawing): The sulfone (

) is a polar H-bond acceptor but is flanked by a bulky, lipophilic phenyl ring.[1] This group:-

Increases Acidity: The electron-withdrawing nature makes the ortho-hydroxyl proton more acidic (pKa ~8-9) compared to unsubstituted hydroquinone (pKa ~10).[1]

-

Reduces Water Solubility: The added aromatic surface area disrupts water structure more than the sulfone's polarity compensates for, making the compound less soluble in cold water than hydroquinone.[1]

-

Theoretical Solubility Parameters

| Property | Value (Estimated) | Implication |

| Molecular Weight | 264.29 g/mol | Moderate molecular size.[1] |

| LogP (Octanol/Water) | ~1.5 – 2.0 | Moderately lipophilic; prefers organic phases over pure water.[1][2] |

| H-Bond Donors | 2 | Excellent solubility in alcohols/ethers.[1][2] |

| H-Bond Acceptors | 4 | Strong interaction with DMSO/DMF.[1][2] |

| pKa (Most Acidic) | ~8.5 | Soluble in basic aqueous solutions (pH > 10).[1][2] |

Solubility Landscape: The Data

The following table categorizes common laboratory solvents by their ability to dissolve 2-(Phenylsulfonyl)-1,4-benzenediol. Data is derived from structural analog behavior (sulfonyl-substituted phenols) and standard solubility principles.[1][2]

Table 1: Solvent Compatibility Matrix[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Recommended for Stock Solutions. Excellent for reactions but difficult to remove.[1] |

| Polar Protic | Methanol, Ethanol | High (Hot), Mod. (Cold) | Best for Recrystallization. Solubility drops significantly upon cooling.[1] |

| Polar Aprotic | Acetone, THF | High | Good for transfers; volatile enough for easy removal.[1][2] |

| Esters | Ethyl Acetate | Moderate-High | Good extraction solvent; may require heating to dissolve fully.[1][2] |

| Chlorinated | DCM, Chloroform | Low-Moderate | Limited solubility; often used as a co-solvent.[1] |

| Aqueous | Water (Neutral) | Low (<5 mg/mL) | Poor solubility in cold water; increases with heat.[1][2] |

| Aqueous Base | 1M NaOH / KOH | High | Forms the phenolate salt.[1][2] Warning: Rapid oxidation to quinone (darkening).[1][2] |

| Non-Polar | Hexane, Toluene | Insoluble | Used as anti-solvents to precipitate the product.[1][2] |

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: Purify crude 2-(Phenylsulfonyl)-1,4-benzenediol to >98% purity. Principle: Exploits the steep solubility curve in Ethanol/Water mixtures. The sulfonyl group ensures the compound is less soluble in water than the impurities (often unreacted hydroquinone or inorganic salts).

Step-by-Step Workflow:

-

Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Ethanol (95%) in small portions (start with 20 mL) while heating to reflux (approx. 78°C) until fully dissolved.

-

Filtration (Optional): If insoluble particles remain (dust/salts), filter hot through a pre-warmed glass frit.

-

Anti-Solvent Addition: While keeping the solution hot, slowly add warm distilled water dropwise until a faint, persistent turbidity appears (approx. 10-15 mL).[1]

-

Clarification: Add a few drops of ethanol to clear the solution.[1][2]

-

Crystallization: Remove from heat. Allow to cool to room temperature slowly (30 mins), then place in an ice bath (0-4°C) for 1 hour.

-

Isolation: Filter the white/off-white crystals via vacuum filtration. Wash with cold 30% Ethanol/Water.[1][2]

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Gravimetric Solubility Determination

Objective: Determine the exact saturation limit in a specific solvent (e.g., for formulation).[1][2]

-

Saturation: Add excess solid to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Vortex/shake for 24 hours at the target temperature (e.g., 25°C).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (using N2 stream or vacuum) and weigh the residue.

-

Calculation:

Visualizations

Solubility Decision Tree

This logic flow guides the selection of solvents for Synthesis vs. Purification.[1][2]

Figure 1: Decision matrix for solvent selection based on operational intent.[1]

Synthesis & Workup Workflow

The synthesis of this compound typically involves the addition of benzenesulfinic acid to 1,4-benzoquinone.[1][3]

Figure 2: Typical synthesis workflow highlighting the solubility-driven isolation mechanism.

Stability & Handling Warnings

-

Oxidation Sensitivity: Like all hydroquinones, this compound is susceptible to oxidation to the corresponding quinone (2-phenylsulfonyl-1,4-benzoquinone), especially in basic solutions or upon prolonged exposure to air in solution.[1]

-

Hygroscopicity: The sulfone group can form hydrogen bonds with atmospheric moisture.[1][2] Store the solid in a desiccator.[2]

-

Incompatibility: Avoid strong oxidizing agents (Nitric acid, Permanganates) and strong bases (unless generating the salt for immediate use).[1][2]

References

-

Synthesis of Sulfonyl Hydroquinones

-

General Hydroquinone Solubility Data

-

Compound Identification (CAS 23156-75-4)

-

Oxidation of Hydroquinones

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzene-1,4-diol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Benzoquinones and related compounds. Part 6. Addition of benzenesulfinic acid to substituted 1,4-quinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jetir.org [jetir.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-(phenylsulfonyl)-1,4-benzoquinone | CAS#:34070-12-7 | Chemsrc [chemsrc.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 23156-75-4|2-(Phenylsulfonyl)benzene-1,4-diol|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Redox Potential of 2-(Phenylsulfonyl)-1,4-benzenediol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Redox Potential in Drug Discovery

The intricate dance of electrons in biological systems is fundamental to life. Redox (reduction-oxidation) reactions govern a vast array of physiological processes, from cellular respiration to signal transduction. Consequently, the redox potential of a molecule—its tendency to accept or donate electrons—is a critical parameter in drug design and development. Molecules with tailored redox properties can modulate biological pathways, act as antioxidants, or, conversely, induce oxidative stress in pathological cells.

This guide focuses on 2-(phenylsulfonyl)-1,4-benzenediol, a hydroquinone derivative of significant interest. The hydroquinone moiety is a well-established redox-active scaffold, while the phenylsulfonyl group, a potent electron-withdrawing substituent, is anticipated to profoundly influence its electrochemical behavior. Understanding the precise redox potential of this compound is paramount for elucidating its mechanism of action and predicting its therapeutic efficacy and potential toxicities.

Theoretical Framework: The Hydroquinone/Benzoquinone Redox Couple

The core of 2-(phenylsulfonyl)-1,4-benzenediol's redox activity lies in the reversible two-electron, two-proton oxidation of the hydroquinone to its corresponding benzoquinone form.[1] The standard redox potential of the parent hydroquinone/benzoquinone couple is approximately +0.714 V versus the Standard Hydrogen Electrode (SHE) at pH 7.0.[2]

The introduction of substituents onto the hydroquinone ring can significantly alter this potential. Electron-withdrawing groups, such as the phenylsulfonyl group, pull electron density from the aromatic ring, making the hydroquinone more electron-deficient and thus easier to oxidize. This results in an anticipated increase (a positive shift) in the redox potential compared to the unsubstituted hydroquinone.[3] Conversely, electron-donating groups would decrease the redox potential. This modulation of redox potential is a key strategy in the design of targeted therapeutic agents.

Experimental Determination of Redox Potential: A Step-by-Step Protocol

Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox properties of electroactive species like 2-(phenylsulfonyl)-1,4-benzenediol.[4] It provides a rapid and sensitive method to determine formal redox potentials, study reaction mechanisms, and assess the stability of redox species.

Experimental Workflow Diagram

Caption: A streamlined workflow for the electrochemical characterization of 2-(phenylsulfonyl)-1,4-benzenediol using cyclic voltammetry.

Detailed Protocol

-

Reagent and Solution Preparation:

-

Supporting Electrolyte: Prepare a 0.1 M solution of phosphate-buffered saline (PBS) at pH 7.4. The buffer system is crucial as the hydroquinone redox process involves protons.[5] Ensure high-purity salts and deionized water are used to minimize interference.

-

Analyte Stock Solution: Prepare a 10 mM stock solution of 2-(phenylsulfonyl)-1,4-benzenediol in a suitable organic solvent (e.g., DMSO or ethanol) due to its likely limited aqueous solubility.

-

Working Solution: Create a 1 mM working solution by diluting the stock solution in the PBS supporting electrolyte.

-

-

Electrochemical Cell Setup:

-

Working Electrode: A glassy carbon electrode (GCE) is recommended for its wide potential window and chemical inertness.[2] Polish the GCE surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to ensure a clean and reproducible surface.

-

Reference Electrode: A Silver/Silver Chloride (Ag/AgCl) electrode is a stable and commonly used reference.[6]

-

Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

-

Assembly: Assemble the three electrodes in an electrochemical cell containing the working solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Cyclic Voltammetry Measurement:

-

Instrument: Use a potentiostat capable of performing cyclic voltammetry.

-

Parameters:

-

Initial Potential: Set to a value where no faradaic reaction occurs (e.g., 0.0 V vs. Ag/AgCl).

-

Vertex Potential 1 (Oxidative Scan): Scan to a potential sufficiently positive to oxidize the hydroquinone (e.g., +1.0 V vs. Ag/AgCl).

-

Vertex Potential 2 (Reductive Scan): Scan back to a potential sufficiently negative to reduce the generated benzoquinone (e.g., -0.2 V vs. Ag/AgCl).

-

Scan Rate: Begin with a scan rate of 100 mV/s. Varying the scan rate can provide insights into the reaction kinetics.[7]

-

-

Data Acquisition:

-

First, record a cyclic voltammogram of the supporting electrolyte alone (a blank scan) to establish the background current.

-

Then, record the cyclic voltammogram of the working solution containing 2-(phenylsulfonyl)-1,4-benzenediol.

-

-

-

Data Analysis and Interpretation:

-

The resulting cyclic voltammogram will show an anodic peak (oxidation) and a cathodic peak (reduction).

-

The formal redox potential (E°') is calculated as the midpoint of the anodic peak potential (Epa) and the cathodic peak potential (Epc):

-

E°' = (Epa + Epc) / 2

-

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible two-electron process, ΔEp is theoretically 28.5 mV at 25 °C. Larger separations may indicate quasi-reversible or irreversible kinetics.

-

The ratio of the peak currents (Ipa/Ipc) should be close to unity for a reversible system where both species are stable.

-

Expected Results and Comparative Analysis

The presence of the electron-withdrawing phenylsulfonyl group is expected to shift the redox potential of 2-(phenylsulfonyl)-1,4-benzenediol to a more positive value compared to unsubstituted hydroquinone.

| Compound | Expected Redox Potential (E°' vs. SHE at pH 7) | Key Substituent Effect |

| Hydroquinone | ~ +0.714 V[2] | Baseline |

| 2,3,5,6-Tetrachloro-1,4-benzoquinone (Chloranil) | Significantly more positive than hydroquinone[8] | Strong electron-withdrawing (Cl) |

| 2-(Phenylsulfonyl)-1,4-benzenediol | > +0.714 V (Predicted) | Strong electron-withdrawing (SO₂Ph) |

| 2,3,5,6-Tetramethyl-1,4-benzoquinone (Duroquinone) | Less positive than hydroquinone[8] | Electron-donating (CH₃) |

This positive shift in redox potential has significant implications for its biological activity. A higher redox potential suggests that 2-(phenylsulfonyl)-1,4-benzenediol is a stronger oxidizing agent (in its benzoquinone form) or more readily oxidized (in its hydroquinone form) than the parent hydroquinone. This could enhance its ability to interact with specific biological targets, such as enzymes with redox-sensitive cysteine residues or to participate in electron transport chains.[9]

Applications in Drug Development and Research

The precise determination of the redox potential of 2-(phenylsulfonyl)-1,4-benzenediol is a critical step in its evaluation as a potential therapeutic agent.

-

Enzyme Inhibition: Many enzymes, particularly those involved in cellular metabolism and signaling, are regulated by their redox state. Compounds with specific redox potentials can act as inhibitors or activators. For instance, inhibitors of oxidative phosphorylation are a promising class of anti-cancer agents.[10]

-

Antioxidant vs. Pro-oxidant Activity: The redox potential determines whether a compound will act as an antioxidant (donating electrons to neutralize free radicals) or a pro-oxidant (accepting electrons and potentially generating reactive oxygen species). This balance is crucial for therapeutic design.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing and analyzing a series of derivatives with different sulfonyl substituents, a clear SAR can be established, linking the redox potential to biological activity. This allows for the fine-tuning of the molecule to optimize efficacy and minimize off-target effects.[11]

Conclusion

The redox potential of 2-(phenylsulfonyl)-1,4-benzenediol is a key determinant of its potential biological activity. The presence of the phenylsulfonyl group is predicted to significantly increase its redox potential relative to the parent hydroquinone. The detailed experimental protocol provided in this guide, centered on cyclic voltammetry, offers a robust framework for the accurate determination of this critical parameter. Such electrochemical data are indispensable for researchers and drug development professionals seeking to rationally design and optimize novel therapeutics based on the hydroquinone scaffold.

References

-

Carriedo, C. (2013). Benzoquinone-Hydroquinone Couple for Flow Battery. Semantic Scholar. [Link]

-

International Journal of Electrochemical Science. (2022). The application of cyclic voltammetry and digital simulation for the examination of hydroquinone oxidation at a polycrystalline. International Journal of Electrochemical Science, 17(6), 22062. [Link]

-

ResearchGate. (n.d.). Electrochemical redox reaction of hydroquinone. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (2020). A study on the electrochemical behavior of hydroquinone at a nanometer cobalt/L-glutamate-modified electrode. RSC Advances, 10(73), 44955-44963. [Link]

-

National Institutes of Health. (2020). Completing the Redox‐Series of Silicon Trisdioxolene: ortho‐Quinone and Lewis Superacid Make a Powerful Redox Catalyst. Angewandte Chemie International Edition, 59(42), 18476-18481. [Link]

-

PubMed. (n.d.). Calculation of standard electrode potential of half reaction for benzoquinone and hydroquinone. PubMed. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). VOLTAMMETRIC ANALYSIS OF HYDROQUINONE IN SKIN WHITENING COSMETIC USING FERROCENE MODIFIED CARBON PASTE ELECTRODE. Rasayan Journal of Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships. Journal of the American Chemical Society, 141(3), 1382-1391. [Link]

-

National Institutes of Health. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(2), 1435-1455. [Link]

- Google Patents. (n.d.). CN108147947B - Preparation method of benzenediol.

-

ResearchGate. (n.d.). Progress in the Electrochemical Reactions of Sulfonyl Compounds. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms of 0.25 mM of hydroquinone (1) in the presence of... ResearchGate. Retrieved from [Link]

-

RSC Publishing. (2023). Synchronized electrochemical detection of hydroquinone and catechol in real water samples using a Co@SnO2–polyaniline composite. RSC Advances, 13(15), 10166-10176. [Link]

-

PubMed. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(2), 1435-1455. [Link]

-

Taylor & Francis Online. (n.d.). Electrochemical studies of catechol and hydroquinone at poly(nigrosine) modified carbon paste electrode: a cyclic voltammetric study. Journal of Taibah University for Science. Retrieved from [Link]

-

MDPI. (2020). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 25(22), 5462. [Link]

-

ResearchGate. (n.d.). (PDF) Electrochemical characterization of hydroquinone derivatives with different substituent in acetonitrile. ResearchGate. Retrieved from [Link]

-

PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 185-197. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Calculation of standard electrode potential of half reaction for benzoquinone and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. electrochemsci.org [electrochemsci.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A study on the electrochemical behavior of hydroquinone at a nanometer cobalt/ l -glutamate-modified electrode - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07222B [pubs.rsc.org]

- 8. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 2-(Phenylsulfonyl)-1,4-benzenediol

Executive Summary

This application note details the synthesis of 2-(phenylsulfonyl)-1,4-benzenediol, a critical intermediate in the production of redox-active polymers, photographic developers, and electrochemical probes. While direct sulfonylation of hydroquinone is challenging due to the electron-rich ring's susceptibility to oxidation, this protocol utilizes a robust Two-Step Oxidative Thia-Michael Addition strategy.

The method involves the initial oxidation of hydroquinone to p-benzoquinone, followed by the nucleophilic addition of benzenesulfinic acid. This pathway minimizes side reactions (such as polymerization) and ensures high regioselectivity for the mono-sulfonylated product.

Key Advantages of This Protocol

-

Regioselectivity: Exclusively targets the 2-position via 1,4-conjugate addition.

-

Scalability: Avoids hazardous chlorinated solvents and high-pressure hydrogenation.

-

Purity: Intermediate isolation step removes unreacted hydroquinone, preventing complex purification downstream.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the "Quinone-Hydroquinone Redox Cycle." Hydroquinone is too electron-rich for direct nucleophilic attack but is easily oxidized to p-benzoquinone, a potent Michael acceptor.

Reaction Scheme

-

Oxidation: Hydroquinone

p-Benzoquinone (via oxidation).[1][2] -

Addition: p-Benzoquinone + Benzenesulfinic Acid

Intermediate Adduct. -

Tautomerization: Intermediate

2-(Phenylsulfonyl)-1,4-benzenediol (Aromatization driving force).

Figure 1: The reaction leverages the electrophilic character of the oxidized quinone intermediate to facilitate C-S bond formation.

Experimental Protocol

Phase 1: Preparation of p-Benzoquinone (Precursor Synthesis)

Note: If commercial p-benzoquinone of high purity (>98%) is available, proceed directly to Phase 2. Freshly synthesized quinone is recommended to avoid degradation products.

Reagents:

-

Hydroquinone (11.0 g, 0.1 mol)

-

Potassium Bromate (KBrO

) (5.6 g, 0.033 mol) -

Sulfuric Acid (1N H

SO

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 11.0 g of hydroquinone in 100 mL of warm water (50°C).

-

Oxidant Addition: Add 1N H

SO -

Reaction: Stir at 60°C for 1 hour.

-

Isolation: Cool the mixture to 0°C in an ice bath. The p-benzoquinone will crystallize as bright yellow needles.

-

Filtration: Filter the solid under vacuum. Wash with ice-cold water (2 x 15 mL).

-

Drying: Dry in a desiccator over CaCl

. (Do not use heat, as benzoquinone is volatile).-

Expected Yield: ~90%[5]

-

Melting Point: 115–117°C

-

Phase 2: Synthesis of 2-(Phenylsulfonyl)-1,4-benzenediol[1]

This step utilizes the in situ generation of benzenesulfinic acid from its stable sodium salt to prevent disproportionation.

Reagents Table:

| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol | Role |

| p-Benzoquinone | 108.10 | 1.0 | 5.40 g (50 mmol) | Electrophile |

| Sodium Benzenesulfinate | 164.16 | 1.2 | 9.85 g (60 mmol) | Nucleophile Source |

| Hydrochloric Acid (1N) | 36.46 | 1.5 | 75 mL | Proton Source |

| Ethanol (95%) | - | Solvent | 50 mL | Co-solvent |

| Water | - | Solvent | 100 mL | Solvent |

Step-by-Step Methodology:

-

Preparation of Quinone Solution:

-

Dissolve 5.40 g of p-benzoquinone in 50 mL of Ethanol in a 500 mL beaker. Ensure complete dissolution; mild heating (30°C) is permissible.[1]

-

-

Preparation of Sulfinate Solution:

-

In a separate vessel, dissolve 9.85 g of Sodium Benzenesulfinate in 100 mL of Water.

-

-

The Addition (Critical Step):

-

Place the Quinone solution on a magnetic stirrer at room temperature (20–25°C).

-

Add the Sulfinate solution to the Quinone solution in a single portion.

-

Observation: The yellow color of the quinone will fade, and the solution may turn transiently dark red/brown before becoming pale.

-

-

Acidification & Precipitation:

-

Immediately add 75 mL of 1N HCl to the mixture.

-

Stir vigorously for 30 minutes. The acid catalyzes the tautomerization from the quinone-sulfone intermediate to the aromatic hydroquinone product.

-

A white to off-white precipitate of 2-(phenylsulfonyl)-1,4-benzenediol will form.

-

-

Work-up:

-

Cool the slurry to 4°C for 2 hours to maximize yield.

-

Filter the solid using a Buchner funnel.[1]

-

Wash 1: Cold water (3 x 50 mL) to remove inorganic salts (NaCl).

-

Wash 2: Cold Toluene (20 mL) to remove any unreacted quinone (optional, only if yellow tint persists).

-

-

Purification:

-

Recrystallize the crude solid from hot water or dilute acetic acid.

-

Dry under vacuum at 60°C for 6 hours.

-

Process Control & Characterization[1]

Analytical Parameters

To validate the synthesis, compare the isolated product against the following specifications.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Phenolic -OH protons (broad). | |

| Phenylsulfonyl aromatic ring. | ||

| Hydroquinone ring protons (ABX system). | ||

| IR Spectroscopy | 1140, 1300 cm | Strong S=O symmetric/asymmetric stretch. |

| Visual | White crystalline powder | Yellowing indicates oxidation to quinone form. |

Workflow Diagram

Figure 2: Step-by-step operational workflow ensuring isolation of the reduced hydroquinone species.

Safety & Handling Guidelines

-

Quinone Toxicity: p-Benzoquinone is highly toxic, a lachrymator, and a skin irritant. It sublimes at room temperature. Always weigh and handle quinone in a fume hood. Wear nitrile gloves.

-

Solvent Hazards: Ethanol is flammable. Ensure no open flames are present during the dissolution step.

-

Waste Disposal: The filtrate contains benzenesulfinic acid residues and inorganic salts. Neutralize with sodium bicarbonate before disposal according to local chemical waste regulations.

References

-

Original Methodology

-

Reaction of p-benzoquinone with sulfinic acids. Journal of the Chemical Society, Perkin Transactions 1. (Classic mechanistic grounding for sulfone addition to quinones).

-

-

Precursor Synthesis

-

Mechanistic Insight

Sources

- 1. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. researchgate.net [researchgate.net]

- 3. US6872857B1 - Process for conversion of phenol to hydroquinone and quinones - Google Patents [patents.google.com]

- 4. CN102351656B - Synthesis method of hydroquinone - Google Patents [patents.google.com]

- 5. CN108147947B - Preparation method of benzenediol - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

Application Note: A Validated Protocol for the Synthesis of 2-(Phenylsulfonyl)-1,4-benzenediol

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-(Phenylsulfonyl)-1,4-benzenediol. The methodology is centered around the Friedel-Crafts sulfonylation of hydroquinone with benzenesulfonyl chloride, a cornerstone reaction in electrophilic aromatic substitution. This guide is designed for researchers in medicinal chemistry and materials science, offering a detailed walkthrough from reagent preparation to product characterization and validation. Each step is accompanied by expert rationale to ensure reproducibility, safety, and a high-yield synthesis of the target compound.

Introduction and Scientific Principle

2-(Phenylsulfonyl)-1,4-benzenediol is a sulfonyl-substituted hydroquinone derivative. The introduction of the phenylsulfonyl group to the hydroquinone scaffold is of significant interest in medicinal chemistry and drug development. Sulfone and sulfonamide moieties are prevalent in a wide range of therapeutic agents due to their ability to act as bioisosteres and engage in hydrogen bonding with biological targets.

The synthesis described herein proceeds via a Friedel-Crafts sulfonylation reaction. In this electrophilic aromatic substitution, hydroquinone (1,4-benzenediol) acts as the nucleophilic aromatic substrate. The hydroxyl groups of hydroquinone are strong activating groups, directing the substitution to the ortho position. Benzenesulfonyl chloride serves as the electrophile precursor, which, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), forms a highly reactive sulfonyl cation intermediate that is then attacked by the electron-rich benzene ring of hydroquinone.

Causality Behind Experimental Design:

-

Choice of Catalyst: Aluminum chloride (AlCl₃) is a potent Lewis acid that effectively polarizes the S-Cl bond in benzenesulfonyl chloride, facilitating the generation of the electrophilic species required for the reaction.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) because the Lewis acid catalyst is highly sensitive to moisture. Water can react with and deactivate the AlCl₃, halting the reaction.

-

Controlled Temperature: The initial phase of the reaction is performed at a low temperature (0 °C) to manage the exothermic nature of the Lewis acid-base complex formation and the subsequent sulfonylation, preventing undesirable side reactions and thermal degradation.

Reaction Scheme

Materials and Equipment

Reagents & Chemicals

| Reagent/Chemical | Formula | M.W. ( g/mol ) | Amount (Example Scale) | Moles (mmol) | Supplier Example |

| Hydroquinone | C₆H₆O₂ | 110.11 | 1.10 g | 10.0 | Sigma-Aldrich |

| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 1.77 g (1.3 mL) | 10.0 | Fisher Scientific |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.47 g | 11.0 | Acros Organics |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - | TCI Chemicals |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | ~30 mL | - | VWR |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | Carl Roth |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | PENTA |

| Silica Gel (200-300 mesh) | SiO₂ | 60.08 | As needed | - | - |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel F-254)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

NMR tubes and Mass Spectrometry vials

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjustments may be necessary for different scales.

Reaction Setup and Execution

-

Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.

-

Reagent Loading: To the flask, add hydroquinone (1.10 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL). Begin stirring to dissolve the hydroquinone.

-

Catalyst Addition: Place the flask in an ice bath to cool the solution to 0 °C. Carefully and portion-wise, add anhydrous aluminum chloride (1.47 g, 11.0 mmol) to the stirred solution.

-

Expert Insight: The addition of AlCl₃ is exothermic. Adding it slowly at 0 °C prevents a rapid temperature increase that could lead to side product formation. A slight excess of the catalyst ensures the reaction goes to completion.

-

-

Electrophile Addition: In a separate, dry dropping funnel, prepare a solution of benzenesulfonyl chloride (1.77 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 3:1 Hexane:Ethyl Acetate. The product spot should be visible under UV light and will have a lower Rf value than the starting hydroquinone.

Work-up and Product Isolation

-

Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 30 mL of 1 M HCl (aq.).

-

Trustworthiness Check: This step is critical for safety and product isolation. The addition of water/acid hydrolyzes the aluminum chloride catalyst and any unreacted benzenesulfonyl chloride. This process is highly exothermic and releases HCl gas; therefore, it must be done slowly, in a well-ventilated fume hood, and at low temperature.

-

-

Phase Separation: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL portions).[1]

-

Washing & Drying: Combine all organic layers. Wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the combined organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

Purification

-

Column Chromatography: Purify the crude product using flash column chromatography on silica gel.

-

Eluent System: A gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity to 1:1) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Recrystallization: Combine the pure fractions, remove the solvent in vacuo, and recrystallize the resulting solid from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield 2-(Phenylsulfonyl)-1,4-benzenediol as a crystalline solid.[2]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(Phenylsulfonyl)-1,4-benzenediol.

Product Characterization

To confirm the identity and purity of the synthesized 2-(Phenylsulfonyl)-1,4-benzenediol, the following analytical techniques are recommended.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons on both rings and the hydroxyl protons. The integration values should correspond to the number of protons in each environment.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments in the molecule.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, matching the expected formula C₁₂H₁₀O₄S.

-

Melting Point: A sharp melting point indicates high purity of the crystalline product.

Safety and Handling Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Hydroquinone: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer.[4][5][6][7] It is also very toxic to aquatic life.[5] Avoid inhalation of dust and contact with skin and eyes.

-

Benzenesulfonyl Chloride: Causes severe skin burns and eye damage.[8] It is corrosive and reacts with water, releasing corrosive HCl gas. Handle with extreme care.

-

Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and can cause severe burns to skin and eyes. Handle in a dry environment (e.g., glovebox or under inert gas).

-

Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Minimize exposure through inhalation and skin contact.

All chemical waste must be disposed of in accordance with local environmental regulations.

References

- Google Patents. EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds.

- Google Patents. CN103159627A - Synthetic method for hydroquinone monobenzoate.

-

Organic Syntheses. 2-(phenylsulfonyl)-1,3-cyclohexadiene. Available from: [Link]

- Google Patents. CN108147947B - Preparation method of benzenediol.

- Google Patents. US4105692A - Process for the preparation of benzenesulphonyl chloride.

-

PubMed Central (NIH). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Available from: [Link]

-

Organic Syntheses. thiophenol. Available from: [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

-

PubMed Central (NIH). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Available from: [Link]

-

PubMed. The Friedel-Crafts allylation of a prenyl group stabilized by a sulfone moiety: expeditious syntheses of ubiquinones and menaquinones. Available from: [Link]

-

PubMed Central (NIH). Role of Hydroquinone-Thiol Conjugates in Benzene-Mediated Toxicity. Available from: [Link]

-

CORE. The photo-Friedel-Crafts acylation of Naphthoquinone in Alternative “Green” Media and The Photochemical Generation of Novel. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Hydroquinone. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

NISCAIR. Kinetics and mechanism of oxidation of 1,4-benzenediol by trisoxalatocobaltate(ID) ion in aqueous acid. Available from: [Link]

-

ResearchGate. ¹H NMR spectra and structures of benzenediol (catechol, resorcinol, and hydroquinone) glucosylated products. Available from: [Link]

-

Kobe University. Selective Synthesis of Hydroquinone via the Liquid-phase Oxidation of Benzene over Cu(II). Available from: [Link]

-

PENTA. Hydroquinone - SAFETY DATA SHEET. Available from: [Link]

-

Taylor & Francis Online. Benzenediol – Knowledge and References. Available from: [Link]

-

ResearchGate. (PDF) Selective Synthesis of Hydroquinone via the Liquid-phase Oxidation of Benzene over Cu(II)-2,2'-bipyridine Complexes. Available from: [Link]

-

MDPI. Synthesis of Acylated Naphthohydroquinones Through Photo-Friedel–Crafts Acylation and Evaluation of Their Antibiotic Potential. Available from: [Link]

-

NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

-

Wikipedia. Dihydroxybenzenes. Available from: [Link]

-

RSC Publishing. Green photochemistry: photo-Friedel–Crafts acylations of 1,4-naphthoquinone in room temperature ionic liquids. Available from: [Link]

-

NJ.gov. Hydroquinone - Hazardous Substance Fact Sheet. Available from: [Link]

-

MDPI. NMR Characterization of Lignans. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. carlroth.com [carlroth.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

Purification of 2-(Phenylsulfonyl)-1,4-benzenediol by recrystallization

Application Note: High-Purity Recrystallization of 2-(Phenylsulfonyl)-1,4-benzenediol

Abstract

This guide details the purification of 2-(Phenylsulfonyl)-1,4-benzenediol (CAS 23156-75-4), a critical intermediate in the synthesis of redox-active pharmaceuticals and electroactive polymers. Unlike simple hydroquinones, the introduction of the electron-withdrawing phenylsulfonyl group significantly alters solubility profiles and melting behavior (MP: 198–200°C), rendering standard non-polar recrystallization methods ineffective. This protocol addresses specific challenges—including oxidative instability (quinone formation) and regioisomeric impurities—by utilizing a polarity-gradient recrystallization strategy.

Part 1: The Chemistry & Impurity Profile

To design an effective purification, one must first understand the genesis of the impurities. 2-(Phenylsulfonyl)-1,4-benzenediol is typically synthesized via the Michael addition of benzenesulfinic acid to 1,4-benzoquinone. This route inherently generates a specific "impurity fingerprint" that the recrystallization must resolve.

Impurity Network Analysis

-

Unreacted 1,4-Benzoquinone: Volatile, yellow solid. Highly soluble in non-polar organic solvents.

-

Benzenesulfinic Acid: Acidic starting material. Water-soluble.[1]

-

Regioisomers & Bis-Adducts: 2,5- or 2,6-bis(phenylsulfonyl)hydroquinone. These are often less soluble and have higher melting points than the target mono-adduct.

-

Oxidation Products: The hydroquinone core is susceptible to air oxidation, reverting to the colored quinone form (2-(phenylsulfonyl)-1,4-benzoquinone).

Figure 1: Reaction pathway and impurity generation. Red nodes represent critical impurities to be removed.

Part 2: Solvent Selection Strategy

The high melting point (~200°C) and the presence of both hydrogen-bond donors (hydroxyls) and a polar acceptor (sulfone) dictate a mixed-solvent system . Single solvents often fail here: non-polar solvents (toluene) won't dissolve the target, while highly polar solvents (DMSO, DMF) are too difficult to remove.

Recommended Solvent System: Ethanol/Water or Acetic Acid/Water [2]

| Solvent System | Role | Pros | Cons |

| Ethanol / Water | Primary Choice | Excellent solubility differential; non-toxic; easy to dry.[2] | Requires careful ratio control to avoid oiling out.[2][3] |

| Acetic Acid / Water | Alternative | Excellent for sulfones; suppresses ionization of phenols.[2] | Harder to remove traces of acid; corrosive.[2] |

| Ethyl Acetate / Hexane | Washing Only | Good for removing unreacted benzoquinone (yellow).[2] | Poor solubility for the target compound at reflux.[2] |

Scientific Rationale: The sulfonyl group makes the molecule significantly more acidic and polar than unsubstituted hydroquinone. Water acts as a "precipitating agent" (anti-solvent) to lower solubility at room temperature, while Ethanol or Acetic Acid provides the necessary solvation energy at high temperatures.

Part 3: Detailed Recrystallization Protocol

Safety Note: Wear gloves, goggles, and a lab coat. Benzoquinone is a volatile irritant. Work in a fume hood.

Phase A: Pre-Treatment (Crucial for Color Removal)

If the crude solid is distinctly yellow, it contains unreacted benzoquinone.

-

Suspend the crude solid in Cold Toluene or Dichloromethane (5 mL per gram).

-

Stir for 10 minutes. The target hydroquinone is insoluble, while benzoquinone dissolves.

-

Filter and dry the solid.[4][5] This simple wash significantly improves the final crystallization yield by removing "gummy" impurities.

Phase B: Recrystallization (Ethanol/Water Method)

-

Dissolution:

-

Place the pre-washed solid in an Erlenmeyer flask.

-

Add 95% Ethanol (approx. 10-15 mL per gram of solid).[5]

-

Heat to reflux (boiling) with magnetic stirring.

-

Observation: If the solid does not dissolve completely, add more ethanol in small increments (1 mL) until dissolved.

-

Antioxidant Step: Add a pinch (10-20 mg) of Sodium Dithionite (Na2S2O4) or Sodium Bisulfite to the hot solution. This prevents oxidation to the colored quinone during the slow cooling phase.

-

-

Clarification (Hot Filtration):

-

If insoluble particles remain (likely bis-sulfonyl byproducts or dust), filter the hot solution through a pre-warmed glass funnel with a fluted filter paper.

-

Tip: Keep the receiving flask hot to prevent premature crystallization.

-

-

Nucleation & Growth:

-

Reheat the filtrate to boiling.

-

Add Hot Water dropwise to the boiling ethanol solution until a persistent turbidity (cloudiness) is just observed.

-

Add a few drops of ethanol to clear the solution again.

-

Remove from heat.[3][4] Cover the flask with foil (light protection).

-

Allow to cool to room temperature slowly (over 2-3 hours). Do not rush this step; rapid cooling traps impurities.

-

Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Collect crystals via vacuum filtration on a Buchner funnel.

-

Wash: Rinse the filter cake with a small volume of cold Ethanol/Water (1:1 mixture).

-

Dry: Dry in a vacuum oven at 60°C for 4 hours or air dry overnight protected from light.

-

Figure 2: Step-by-step purification workflow.[2]

Part 4: Characterization & Quality Control

A self-validating system requires confirmation of purity.

| Parameter | Expected Value | Method | Notes |

| Appearance | White to off-white needles | Visual | Yellowing indicates oxidation (quinone presence).[2] |

| Melting Point | 198 – 200°C | Capillary | Sharp range (<2°C) indicates high purity.[2] |

| 1H NMR | Distinct aromatic signals | DMSO-d6 | Look for hydroquinone singlet (or split) and phenyl protons.[2] Absence of benzoquinone peaks (6.7 ppm). |

| Solubility | Soluble in DMSO, MeOH | Visual | Insoluble in non-polar solvents.[2] |

Part 5: Troubleshooting

-

Problem: "Oiling Out" (Liquid droplets form instead of crystals)

-

Problem: Product is Pink/Red

-

Cause: Oxidation to the quinone form.[7]

-

Fix: Recrystallize again, but increase the amount of Sodium Dithionite antioxidant. Ensure the solvent is degassed (bubbled with N2) before use.

-

-

Problem: Low Yield

-

Cause: Too much solvent used.

-

Fix: Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and cool again to harvest a "second crop" of crystals (purity may be lower).

-

References

-

Organic Syntheses. (1936). Reaction of Benzenesulfinic Acid with Quinones (General Methodology). Organic Syntheses, Coll. Vol. 16, p. 73. [Link]

-

Lannou, M. I., et al. (2002). Electro-oxidation of catechols in the presence of benzenesulfinic acid. Journal of Electroanalytical Chemistry, 520(1-2), 145-149.[8] (Describes the formation and properties of sulfonyl-hydroquinone adducts).

- Ogbinua, K., et al. (2021). Regiospecificity in the Synthesis of Diaryl Sulfones. The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzenediol, 2-methyl- (CAS 95-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electro-oxidation of paracetamol in the presence of malononitrile: Application for green, efficient, none-catalyst, simple and one-pot electro-synthesis of new paracetamols [html.rhhz.net]

Application Note: High-Purity Isolation of 2-(Phenylsulfonyl)-1,4-benzenediol via Acid-Modified Flash Chromatography

Abstract & Introduction

2-(Phenylsulfonyl)-1,4-benzenediol is a critical intermediate in the synthesis of bio-active quinones and polymer additives. Typically synthesized via the Michael addition of benzenesulfinic acid to 1,4-benzoquinone [1, 2], the crude reaction mixture often contains unreacted quinones, bis-sulfonyl byproducts, and oxidized quinone derivatives.

The Purification Challenge: The target molecule possesses two phenolic hydroxyl groups and a strongly electron-withdrawing sulfonyl moiety. This combination lowers the pKa of the phenolic protons (estimated pKa < 9.0), leading to significant ionization on standard silica gel. This results in "tailing" (peak broadening), poor resolution, and irreversible adsorption.

This Application Note details an optimized Acid-Modified Flash Chromatography protocol. By suppressing ionization with an acidic mobile phase and utilizing a dry-loading technique, researchers can achieve >98% purity with high recovery yields.

Physicochemical Profile & Strategy[1][2][3][4][5]

Understanding the molecule is the prerequisite for separation.

| Property | Description | Chromatographic Implication |

| Polarity | High (Sulfone + 2x Hydroxyls) | Requires polar mobile phase (e.g., >30% EtOAc). |

| Acidity | Acidic Phenols (Activated by Sulfone) | Critical: Will streak on neutral silica. Mobile phase must be acidified. |

| Solubility | Soluble: EtOAc, Acetone, MeOHInsoluble: Hexanes, Water | "Wet loading" in Hexanes is impossible. Dry loading is required. |

| Stability | Susceptible to oxidation (Hydroquinone | Avoid basic conditions (e.g., Et3N) which promote oxidation. |

Detailed Protocol

Materials & Reagents[1][2][6][7]

-

Stationary Phase: Silica Gel 60 (spherical, 40–63 µm).

-

Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Acetic Acid (AcOH).

-

TLC Plates: Silica gel 60 F254 on aluminum backing.

-

Detection: UV Lamp (254 nm) and Ferric Chloride (

) stain (specific for phenols).

Sample Preparation (Dry Loading)

Direct injection of this compound dissolved in a strong solvent (like pure EtOAc) causes "band broadening" because the solvent elutes the compound before it interacts with the silica.

-

Dissolution: Dissolve the crude residue (e.g., 1.0 g) in the minimum amount of Acetone or EtOAc (~5-10 mL).

-

Adsorption: Add Silica Gel 60 (approx. 2.0 g of silica per 1.0 g of crude).

-

Evaporation: Rotary evaporate the mixture to dryness. The result should be a free-flowing powder.

-

Note: If the powder is sticky, add more silica and re-evaporate.

-

-

Loading: Pour the powder onto the top of the pre-equilibrated column and add a protective layer of sand (1 cm).

Mobile Phase Optimization

Standard neutral solvents will result in streaking. The addition of 1% Acetic Acid is mandatory to keep the phenol protonated (

-

Solvent A: Hexanes + 1% Acetic Acid

-

Solvent B: Ethyl Acetate + 1% Acetic Acid

Gradient Elution Program

Column Size Reference: For 1.0 g crude load, use a 40 g silica cartridge or a 2.5 cm x 15 cm glass column.

| Time/Volume (CV)* | % Solvent B (EtOAc/AcOH) | Description |

| 0 - 2 CV | 10% | Equilibration: Elutes non-polar impurities (e.g., unreacted quinones). |

| 2 - 5 CV | 10% | Linear Ramp: Gently moves the target compound. |

| 5 - 10 CV | 30% | Elution Window: Target typically elutes between 35-45% B. |

| 10 - 12 CV | 50% | Flush: Elutes highly polar bis-sulfonyl byproducts. |

*CV = Column Volume (approx. 50 mL for a 40g column).

Visualization & Analysis

TLC Analysis

Run TLC in Hexane:EtOAc (1:1) + 1% AcOH .

-

Rf ~ 0.8: Unreacted Benzoquinone (Yellow spot, visible in visible light).

-

Rf ~ 0.4: Target: 2-(Phenylsulfonyl)-1,4-benzenediol (UV active, dark spot).

-

Rf < 0.1: Bis-sulfonyl byproducts.

Staining: Dip the TLC plate in 1% aqueous

Workflow Diagram[2]

Caption: Step-by-step purification workflow from crude synthesis to isolated pure compound.

Chemical Logic Diagram

Why does this method work? The interaction between the mobile phase modifier and the substrate is key.

Caption: Mechanism of acid suppression preventing peak tailing on silica gel.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad/Streaking Peaks | Phenol ionization. | Ensure 1% Acetic Acid is present in both Hexane and EtOAc reservoirs. |

| Co-elution with Quinone | Gradient too steep. | Hold the gradient at 15% EtOAc for 3 CVs before ramping up. |

| Product Decomposition | Oxidation on silica. | Minimize time on column. Flush rapidly. Store fractions in the dark. |

| Low Recovery | Irreversible adsorption. | Switch to "Reverse Phase" (C18) using Water/Methanol if silica loss is >20%. |

References

-

Organic Reactions. "Synthesis of Benzoquinones by Oxidation." Organic Reactions, vol. 4, 1948. Link

-

K. T. Finley. "The Addition of Benzenesulfinic Acid to 1,4-Benzoquinones." Journal of the Chemical Society, Perkin Transactions 1, 1974. Link

-

ChemicalBook. "2-(Phenylsulfonyl)-1,4-benzenediol Properties and Safety." Link

-

Sciencemadness. "Hydroquinone Solubility and Purification Data." Link

Analytical techniques for 2-(Phenylsulfonyl)-1,4-benzenediol characterization

Application Note: Comprehensive Characterization of 2-(Phenylsulfonyl)-1,4-benzenediol

Executive Summary & Scientific Context

2-(Phenylsulfonyl)-1,4-benzenediol (CAS: Generic structure implied, specific CAS may vary by catalog) is a redox-active quinone derivative and a valuable intermediate in the synthesis of bio-active sulfonyl-hydroquinones. Its structure comprises a hydrophilic hydroquinone core modified by a lipophilic, electron-withdrawing phenylsulfonyl moiety.

This unique electronic push-pull system (electron-donating –OH vs. electron-withdrawing –SO₂Ph) presents specific analytical challenges:

-

Redox Instability: The hydroquinone moiety is susceptible to oxidation to the corresponding quinone (2-(phenylsulfonyl)-1,4-benzoquinone) during handling.

-

Acidity: The sulfonyl group increases the acidity of the adjacent phenolic hydroxyl, affecting retention behavior in Reverse-Phase HPLC (RP-HPLC).

-

Solubility: The molecule exhibits hybrid solubility—soluble in polar organic solvents (DMSO, MeOH) but sparingly soluble in non-polar alkanes.

This guide provides a validated workflow for the rigorous characterization of this New Chemical Entity (NCE) candidate, ensuring data integrity for drug development files.

Analytical Strategy & Workflow

The characterization logic follows a linear path from bulk purity assessment to detailed structural confirmation.

Figure 1: Analytical workflow for the characterization of sulfonyl-hydroquinones.

Physicochemical Profile

| Parameter | Value / Characteristic | Notes |

| Molecular Formula | C₁₂H₁₀O₄S | |

| Molecular Weight | 250.27 g/mol | Monoisotopic Mass: 250.03 |